Cotarnine chloride

Description

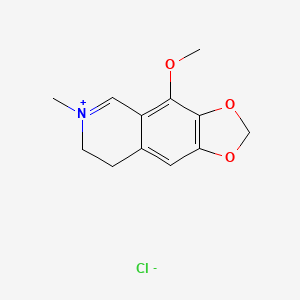

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14NO3.ClH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5-6H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQAGVANIBSWBW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905241 | |

| Record name | Methyl(6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-4(6H)-ylidene)oxidanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10018-19-6 | |

| Record name | 1,3-Dioxolo[4,5-g]isoquinolinium, 7,8-dihydro-4-methoxy-6-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10018-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cotarnine chloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010018196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cotarnine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl(6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-4(6H)-ylidene)oxidanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dihydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COTARNINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03F6B8N3QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Cotarnine chloride?

An In-Depth Technical Guide to the Mechanism of Action of Cotarnine Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a semi-synthetic isoquinoline alkaloid derived from the opium alkaloid Noscapine (Narcotine), has a long history in pharmacopeias as a hemostatic agent and uterine stimulant.[1] Marketed historically under trade names like Stypticin, its clinical application has largely been supplanted by modern therapeutic agents with more defined safety and efficacy profiles. However, the molecular mechanisms underpinning its physiological effects remain a subject of interest for pharmacologists and medicinal chemists. This guide provides a detailed examination of the putative mechanism of action of this compound, synthesizes its known physiological effects with established pharmacological principles, and offers detailed experimental protocols for future research and validation.

Core Mechanism of Action: Vasoconstriction via Putative α1-Adrenergic Agonism

The primary therapeutic effect of this compound as a hemostatic agent stems from its ability to induce vasoconstriction. This action is achieved through the direct contraction of smooth muscle fibers within the walls of blood vessels, which reduces blood flow to the site of capillary bleeding.

While definitive, modern receptor-binding studies specifically characterizing the interaction of this compound with adrenergic receptors are scarce in contemporary literature, its physiological effects strongly align with the pharmacological profile of an α1-adrenergic receptor agonist .[2] Stimulation of peripheral α1-adrenergic receptors is a principal mechanism for inducing vasoconstriction and increasing blood pressure.[2][3] Therefore, the canonical α1-adrenergic signaling cascade is considered the putative pathway for this compound's action.

The α1-Adrenergic Signaling Cascade

The proposed signaling pathway is initiated by the binding of this compound to α1-adrenergic receptors on the surface of vascular smooth muscle cells. This interaction triggers a conformational change in the receptor, activating a coupled heterotrimeric G-protein, specifically Gq.

The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme Phospholipase C (PLC) . PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers:

-

Inositol Trisphosphate (IP3): A soluble molecule that diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR). This binding opens calcium channels, leading to a rapid efflux of stored Ca²⁺ into the cytosol.

-

Diacylglycerol (DAG): Remains in the cell membrane and, in conjunction with the elevated cytosolic Ca²⁺, activates Protein Kinase C (PKC) .

The sharp increase in intracellular Ca²⁺ concentration is the critical event leading to muscle contraction. Cytosolic Ca²⁺ binds to the protein calmodulin . The Ca²⁺-calmodulin complex then activates Myosin Light Chain Kinase (MLCK) . Activated MLCK phosphorylates the regulatory light chain of myosin, enabling the myosin head to interact with actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction and vasoconstriction.

Visualization: Putative Signaling Pathway

Caption: Putative α1-adrenergic signaling pathway for this compound.

Uterine Stimulant Properties

This compound's historical use in obstetrics to control postpartum hemorrhage is a direct extension of its smooth muscle contractile properties. The myometrium (uterine smooth muscle) is richly populated with α1-adrenergic receptors, and its contraction is similarly dependent on an increase in cytosolic calcium.[4]

By acting as an agonist at these receptors, this compound induces tonic contractions of the uterus. This constricts the uterine blood vessels that are torn during placental separation, providing a potent hemostatic effect. The molecular mechanism is identical to that described for vascular smooth muscle.

Experimental Protocol: Ex Vivo Uterine Smooth Muscle Contractility Assay

This organ bath protocol is designed to quantify the contractile effect of this compound on uterine tissue.[5][6]

Objective: To determine the dose-response relationship of this compound on isolated uterine smooth muscle strips.

Materials:

-

Myometrial tissue from a suitable animal model (e.g., rat, rabbit) or human biopsy.

-

Physiological Saline Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Organ bath system with force-displacement transducers.

-

Data acquisition system.

-

This compound stock solution.

-

Positive control (e.g., Oxytocin, Phenylephrine).

-

Vehicle control.

Methodology:

-

Tissue Preparation:

-

Excise uterine horns and immediately place them in cold PSS.

-

Under a dissecting microscope, carefully dissect longitudinal strips of myometrium (approx. 10 mm x 2 mm).

-

Attach one end of the strip to a fixed hook in the organ bath chamber and the other end to the force transducer using surgical silk.

-

-

Equilibration:

-

Submerge the mounted strips in the organ bath chambers containing PSS at 37°C.

-

Apply a resting tension of approximately 1 gram (10 mN) and allow the tissue to equilibrate for 60-90 minutes, or until stable spontaneous contractions are observed. Replace the PSS every 15-20 minutes.

-

-

Viability Test:

-

Challenge the tissue with a high-potassium solution (e.g., 80 mM KCl) to confirm viability and obtain a maximal contraction reference.

-

Wash the tissue with fresh PSS and allow it to return to baseline.

-

-

Dose-Response Protocol:

-

Once a stable baseline is re-established, add the vehicle control to the bath and record for 10-15 minutes to ensure no effect.

-

Begin the cumulative dose-response curve. Add this compound to the bath to achieve the lowest concentration (e.g., 1 nM).

-

Record the contractile response (increase in force, frequency) until a stable plateau is reached.

-

Without washing, add the next, higher concentration of this compound. Repeat this process through the entire concentration range (e.g., 1 nM to 100 µM).

-

-

Data Analysis:

-

Measure the peak tension (force) and the area under the curve for each concentration.

-

Normalize the response as a percentage of the maximal contraction induced by KCl.

-

Plot the concentration of this compound against the response to generate a dose-response curve and calculate the EC₅₀ (half-maximal effective concentration).

-

Analysis of Direct Platelet Function

A comprehensive review of the literature reveals a notable lack of evidence for any direct action of this compound on platelet function (e.g., aggregation, activation, or secretion). While some isoquinoline alkaloids have been reported to possess mild anti-platelet properties, this is not a defining characteristic of the class.[7]

Experimental Protocol: Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation in vitro.

Objective: To determine if this compound directly induces or inhibits platelet aggregation in response to standard agonists.

Materials:

-

Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days.

-

Anticoagulant (3.2% sodium citrate).

-

Light Transmission Aggregometer.

-

Platelet agonists: ADP, Collagen, Thrombin Receptor Activating Peptide (TRAP), Arachidonic Acid.

-

This compound solutions at various concentrations.

-

Vehicle control (e.g., saline or DMSO).

Methodology:

-

Sample Preparation:

-

Collect whole blood into citrated tubes.

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

-

-

Aggregometer Calibration:

-

Turn on the aggregometer and allow it to warm to 37°C.

-

Calibrate the instrument by placing a cuvette with PPP to set the 100% light transmission baseline and a cuvette with PRP to set the 0% transmission baseline.

-

-

Aggregation Assay:

-

Pipette PRP into a test cuvette with a magnetic stir bar and place it in the aggregometer, allowing it to equilibrate for 2-5 minutes at 37°C.

-

To test for direct agonism, add a specific concentration of this compound to the PRP and record for 5-10 minutes. Observe if aggregation occurs.

-

To test for inhibition, pre-incubate the PRP with a specific concentration of this compound (or vehicle) for 2-5 minutes.

-

Initiate aggregation by adding a known agonist (e.g., ADP at 10 µM).

-

Record the change in light transmission for 5-10 minutes until the aggregation curve reaches a plateau.

-

-

Data Analysis:

-

The software will generate aggregation curves. The primary endpoint is the maximal percentage of aggregation.

-

Compare the maximal aggregation in the presence of this compound to the vehicle control for each agonist.

-

A significant reduction in aggregation suggests an inhibitory effect, while a lack of change suggests no direct impact on platelet function.

-

Chemical Profile and Synthesis

| Property | Value |

| Chemical Name | 7,8-Dihydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolinium chloride |

| Synonyms | Cotarninium Chloride, Stypticin |

| CAS Number | 10018-19-6 |

| Molecular Formula | C₁₂H₁₄ClNO₃ |

| Molecular Weight | 255.70 g/mol |

| Solubility | Soluble in water and alcohol |

Synthesis Overview: this compound is not a natural alkaloid but is synthesized via the oxidative degradation of Noscapine (also known as Narcotine), an abundant non-narcotic alkaloid found in the opium poppy. The process involves the oxidation of Noscapine, typically with dilute nitric acid, which cleaves the molecule at the lactone ring to yield Cotarnine and opic acid.[1] The resulting Cotarnine base is then treated with hydrochloric acid to form the more stable and soluble chloride salt.

Conclusion

The mechanism of action of this compound is primarily centered on its function as a smooth muscle contractant, leading to vasoconstriction and uterine stimulation. The body of evidence, though largely historical, strongly suggests this is achieved through agonism at α1-adrenergic receptors , triggering the Gq-PLC-IP3/DAG signaling pathway to increase intracellular calcium. Its hemostatic properties appear to be entirely dependent on this vasoconstrictive effect, with no significant evidence supporting a direct role in modulating platelet function.

While its clinical utility has diminished, this compound serves as a classic example of an isoquinoline alkaloid with defined sympathomimetic-like properties. For modern drug development, it remains a valuable scaffold, and further investigation using contemporary techniques such as radioligand binding assays and high-throughput screening is warranted to definitively confirm its receptor binding profile and explore potential off-target effects.

References

- 1. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Mechanisms of drugs that affect uterine motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Cotarnine Chloride from the Alkaloid Narcotine

This document provides an in-depth technical overview of the synthesis of cotarnine chloride, a derivative of the opium alkaloid narcotine (noscapine). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide will cover the underlying chemical principles, a detailed experimental protocol, and the scientific rationale behind the synthetic strategy.

Introduction: From Narcotine to Cotarnine

Cotarnine is an isoquinoline alkaloid derived from narcotine, a phthalideisoquinoline alkaloid found in the opium poppy (Papaver somniferum).[1][2] Unlike many other opium alkaloids, narcotine is non-narcotic and has been primarily used as a cough suppressant (antitussive).[2][3] More recently, narcotine and its derivatives have garnered significant interest for their potential as anticancer agents that interact with microtubules.[4][5]

Cotarnine itself is a key intermediate in the synthesis of various pharmacologically active compounds and has historical use as a hemostatic agent under the trade name Stypticin, where it was employed to control capillary bleeding.[1][5][6] The synthesis of cotarnine from narcotine is a classic example of oxidative degradation, where the larger narcotine molecule is cleaved to yield cotarnine and opic acid.[3] This guide focuses on the established method of synthesizing cotarnine via the oxidation of narcotine and its subsequent conversion to this compound.

Physicochemical Properties

A summary of the key properties of the starting material and the final product is presented below.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Appearance |

| Narcotine (Noscapine) | C₂₂H₂₃NO₇ | 413.42 | 128-62-1 | White crystalline solid |

| Cotarnine | C₁₂H₁₅NO₄ | 237.25 | 82-54-2 | Small needles |

| This compound | C₁₂H₁₄ClNO₃ | 255.70 | 10018-19-6 | Light-yellow powder |

The Core Synthesis: Oxidative Cleavage of Narcotine

The conversion of narcotine to cotarnine is achieved through an oxidative cleavage reaction. The most common and historically significant method involves the use of dilute nitric acid as the oxidizing agent.[6][7] This process breaks the unstable C1-C3' bond that connects the tetrahydroisoquinoline moiety and the phthalide ring of the narcotine molecule.[3]

Reaction Mechanism and Rationale

The reaction proceeds by the oxidation of the narcotine molecule, which leads to the cleavage of the lactone ring and the bond linking the two main structural components. While a detailed mechanistic study is complex, the overall transformation can be understood as the oxidation of the phthalide portion of the molecule, which destabilizes the entire structure and leads to its fragmentation into cotarnine and opic acid.

The choice of nitric acid is critical. A dilute solution provides a controlled oxidative environment. The concentration and temperature must be carefully managed to prevent over-oxidation or unwanted side reactions, which could lead to lower yields and the formation of complex byproducts. The reaction is typically warmed to facilitate the cleavage, with the evolution of nitrous fumes indicating the progress of the oxidation.[7]

Visualizing the Synthesis Pathway

The following diagram illustrates the transformation from the starting material, narcotine, to the intermediate, cotarnine, and finally to the desired product, this compound.

Caption: Synthetic route from Narcotine to this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of cotarnine from narcotine, followed by its conversion to this compound. This protocol is based on established chemical preparations.[6][7]

Part A: Synthesis of Cotarnine from Narcotine

Materials and Reagents:

-

Narcotine (Noscapine): 10 g

-

Nitric Acid (d=1.4): 28 g

-

Distilled Water: 80 mL

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10% w/v)

-

Benzene (for recrystallization)

-

Reaction vessel (e.g., 250 mL flask)

-

Heating mantle or water bath

-

Filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

Dissolution: In the reaction vessel, dissolve 10 g of narcotine in a mixture of 80 mL of distilled water and 28 g of nitric acid.

-

Oxidation: Gently warm the mixture to approximately 50°C. This should be done in a well-ventilated fume hood as nitrous fumes will be evolved. Maintain this temperature until the evolution of these fumes ceases, indicating the completion of the primary oxidation reaction.

-

Cooling and Filtration: Once the reaction is complete, cool the solution. If any solid impurities are present, filter the solution.

-

Precipitation: Slowly add a solution of sodium hydroxide or potassium hydroxide to the cooled filtrate. This will neutralize the excess acid and precipitate the crude cotarnine product. The addition should continue until the solution is basic and no further precipitation is observed.

-

Isolation: Collect the precipitated cotarnine by vacuum filtration. Wash the solid with cold water to remove any residual salts.

-

Purification (Recrystallization): The crude cotarnine can be purified by recrystallization from benzene.[7] Dissolve the crude product in a minimal amount of hot benzene and allow it to cool slowly. Cotarnine will crystallize as small needles.[6] Filter the purified crystals and dry them thoroughly. The melting point of pure cotarnine is 132-133°C.[6]

Part B: Conversion of Cotarnine to this compound

Materials and Reagents:

-

Purified Cotarnine

-

Hydrochloric Acid (HCl), dilute solution

-

Solvent (e.g., ethanol or water)

Procedure:

-

Dissolution: Dissolve the purified cotarnine in a suitable solvent such as ethanol or water.

-

Acidification: Slowly add a dilute solution of hydrochloric acid to the cotarnine solution while stirring. This will protonate the nitrogen atom in the isoquinoline ring, forming the cotarninium chloride salt.

-

Isolation: The this compound can be isolated by evaporating the solvent under reduced pressure. The resulting product is a light-yellow, deliquescent powder.[6] It should be stored in a well-closed container to protect it from moisture.

Scientific Integrity and Validation

The trustworthiness of this protocol lies in its foundation on well-documented chemical transformations. The synthesis relies on a straightforward oxidative cleavage, a common reaction in alkaloid chemistry.

-

Self-Validation: The success of the synthesis can be validated at each stage. The evolution of nitrous fumes is a clear indicator of the oxidation process. The precipitation of a solid upon basification confirms the formation of the less water-soluble cotarnine base from its salt in the acidic solution.

-

Characterization: The identity and purity of the final product should be confirmed through analytical methods. A sharp melting point of the recrystallized cotarnine at 132-133°C is a strong indicator of purity.[6] For this compound, spectroscopic analysis (such as ¹H NMR and ¹³C NMR) and mass spectrometry would provide definitive structural confirmation.

Conclusion and Future Directions

The synthesis of this compound from narcotine is a well-established procedure that provides access to a valuable chemical intermediate. While the use of nitric acid is a classic method, modern research may explore greener or more efficient oxidizing agents. Cotarnine continues to be a scaffold of interest for the development of new therapeutic agents, particularly in the field of oncology, where derivatives have shown promising biological activities.[4][5] This guide provides a solid foundation for researchers to produce this compound for further investigation and development.

References

- 1. This compound | 10018-19-6 | FC20562 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Noscapine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cotarnine [drugfuture.com]

- 7. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Cotarnine Chloride

Abstract

Cotarnine chloride (CAS 10018-19-6) is a quaternary isoquinoline alkaloid derived from the oxidative degradation of Noscapine, an abundant phthalideisoquinoline alkaloid from the opium poppy.[1][2][3][4] Historically utilized for its hemostatic properties, this compound, also known by the trade name Stypticin, has garnered renewed interest as a versatile chemical scaffold for the synthesis of novel bioactive compounds.[5] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, stability, and analytical characterization methodologies. The information herein is curated to support professionals in drug discovery, chemical synthesis, and pharmaceutical analysis, providing both foundational knowledge and practical, field-proven insights.

Chemical Identity and Structure

This compound is structurally defined as a 7,8-dihydro-[1][6]dioxolo[4,5-g]isoquinolin-6-ium salt. The positive charge on the quaternary nitrogen atom is key to its chemical behavior and solubility.

Core Identifiers

A summary of the key chemical identifiers for this compound is presented below.

| Identifier | Value | Source(s) |

| CAS Number | 10018-19-6 | [7] |

| Molecular Formula | C₁₂H₁₄ClNO₃ | [2][7] |

| Molecular Weight | 255.70 g/mol | [2][7] |

| IUPAC Name | 4-methoxy-6-methyl-7,8-dihydro-[1][6]dioxolo[4,5-g]isoquinolin-6-ium chloride | [2][7] |

| Synonyms | Cotarninium chloride, Stypticin | [4] |

| SMILES | C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC.[Cl-] | [7] |

| InChIKey | BWQAGVANIBSWBW-UHFFFAOYSA-M | [2][7] |

Chemical Structure

The planar aromatic rings and the quaternary ammonium group are the dominant features influencing the molecule's reactivity and intermolecular interactions.

Caption: 2D Structure of this compound.

Physical Properties

The physical characteristics of this compound are critical for its handling, formulation, and storage. Its nature as a salt dictates its solubility profile, while its hygroscopicity demands specific storage protocols.

| Property | Observation | Significance & Expert Insight | Source(s) |

| Appearance | Pale yellow, crystalline powder. | The yellow color is characteristic of the conjugated isoquinolinium chromophore. The material should be free-flowing; clumping may indicate moisture absorption. | [8] |

| Melting Point | ~197 °C | The high melting point is typical for an organic salt. Note: The free base, Cotarnine, melts at a significantly lower temperature (132-137 °C). | [8] |

| Solubility | Soluble: Water (~1 part), Ethanol (~4 parts), DMSO. Practically Insoluble: Diethyl ether. | High solubility in polar protic solvents is expected due to the ionic nature of the chloride salt. Ether insolubility is also typical. DMSO is a suitable solvent for preparing concentrated stock solutions for in-vitro assays. | [5][8] |

| Hygroscopicity | Deliquescent in moist air. | This is a critical handling parameter. The compound will readily absorb atmospheric moisture, which can affect its mass, stability, and handling properties. It necessitates storage in a desiccator or under an inert atmosphere. | [5] |

Chemical Properties and Synthesis

Synthesis via Oxidation of Noscapine

This compound is not typically synthesized de novo but is rather prepared via the oxidative cleavage of the more abundant alkaloid, Noscapine. This process is a classic example of targeted degradation to yield a valuable chemical intermediate.

Causality of the Process: The reaction proceeds by using a strong oxidizing agent, such as nitric acid, to cleave the C-C bond between the isoquinoline and phthalide moieties of Noscapine. The isoquinoline portion is subsequently oxidized to form the quaternary cotarninium cation.

Caption: Workflow for the Synthesis of Cotarnine from Noscapine.[5][8]

Stability and Storage

Proper storage is paramount to maintaining the integrity of this compound.

-

Short-Term (Days to Weeks): Store in a tightly sealed container at 0-4°C, protected from light and moisture.[2]

-

Long-Term (Months to Years): For optimal stability, store at -20°C in a desiccated, dark environment.

-

Chemical Stability: The compound is generally stable under standard ambient conditions if kept dry.[4] However, its hygroscopic nature means exposure to humidity is the primary degradation risk, potentially leading to hydrolysis or other moisture-mediated reactions.

Reactivity

As a quaternary ammonium salt, this compound's reactivity is centered around the electrophilic isoquinolinium ring system. It serves as a key starting material for further chemical modifications, particularly for producing derivatives with potential therapeutic applications, such as novel anti-cancer or anti-allergic agents.[1]

Proposed Analytical Methodologies

Validated, publicly available analytical methods for this compound are scarce. However, based on its chemical structure and the established methods for related alkaloids like Noscapine, the following protocols represent robust, field-proven approaches for characterization and quantification.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is the gold standard for assessing the purity and concentration of this compound.

Expert Rationale: The C18 stationary phase provides excellent retention for the moderately polar, aromatic structure of Cotarnine. An acidic buffer is essential to ensure consistent ionization of any potential impurities and to sharpen the peak shape of the quaternary analyte. Acetonitrile is a common and effective organic modifier. UV detection is highly sensitive due to the compound's strong chromophore.

Step-by-Step Protocol:

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 10 mM Ammonium formate buffer, pH adjusted to 3.0 with formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-based gradient from 95:5 (A:B) to 50:50 (A:B) over 20 minutes is a good starting point for separating the main component from both polar and non-polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 45°C to ensure reproducible retention times.

-

Detection: UV detector set at 260 nm. A preliminary scan from 200-400 nm is recommended to determine the optimal wavelength.

-

Sample Preparation: Dissolve the sample in the mobile phase at an initial concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

Caption: Standard HPLC Workflow for this compound Analysis.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Protocol: Prepare a pellet by mixing ~1 mg of dry this compound with 100-200 mg of dry KBr powder and pressing under high pressure.

-

Expected Peaks:

-

~3050-3000 cm⁻¹: Aromatic C-H stretch.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretch (from CH₂, CH₃ groups).

-

~1600, 1480 cm⁻¹: Aromatic C=C ring stretching.

-

~1250-1200 cm⁻¹: Aryl-O-C (ether) asymmetric stretch.

-

~1040 cm⁻¹: Aryl-O-C symmetric stretch and C-O-C stretch of the dioxolo ring.

-

No broad peak at ~3300 cm⁻¹: Confirms the absence of significant water or hydroxyl groups.

-

UV-Visible Spectroscopy:

-

Protocol: Dissolve a precisely weighed sample in methanol to a concentration of ~10-20 µg/mL. Scan from 200 to 400 nm using a quartz cuvette.

-

Expected Result: The spectrum should exhibit distinct absorption maxima characteristic of the extended π-system of the isoquinolinium core. This method is ideal for quantitative analysis using the Beer-Lambert law once a calibration curve is established.

Safety and Handling

While a comprehensive toxicological profile is not widely published, standard laboratory precautions for handling chemical reagents should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[2]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes. Due to its hygroscopic nature, minimize exposure to ambient air.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations, typically via a licensed chemical disposal company.[2]

Conclusion

This compound is an important isoquinoline alkaloid with well-defined physical properties that necessitate careful handling and storage. Its chemical reactivity, stemming from its quaternary ammonium structure, and its straightforward synthesis from Noscapine make it a valuable building block in medicinal chemistry. The analytical protocols outlined in this guide provide a robust framework for its characterization, ensuring purity and enabling accurate quantification for research and drug development applications. A thorough understanding of these properties is the foundation for unlocking the full potential of this versatile compound.

References

- 1. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound | CAS#:10018-19-6 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. orgsyn.org [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C12H14ClNO3 | CID 160908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

Cotarnine chloride as an oxidative degradation product of noscapine.

An In-depth Technical Guide on Cotarnine Chloride as an Oxidative Degradation Product of Noscapine

Authored by: A Senior Application Scientist

Abstract

Noscapine, a phthalideisoquinoline alkaloid derived from opium, has garnered significant interest for its therapeutic potential beyond its traditional use as an antitussive agent, particularly in oncology. However, the chemical stability of noscapine is a critical concern in pharmaceutical development, as it is susceptible to degradation under various conditions. This technical guide provides a comprehensive overview of the oxidative degradation of noscapine, with a specific focus on the formation of its primary degradation product, this compound. We will delve into the mechanistic pathways of this transformation, present robust analytical methodologies for its detection and quantification, discuss the toxicological implications of this compound, and offer practical guidance on conducting stability studies for noscapine-containing formulations. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and formulation of noscapine.

Introduction to Noscapine: Therapeutic Promise and Stability Challenges

Noscapine, historically used as a cough suppressant, has emerged as a promising candidate for cancer therapy due to its ability to modulate microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Unlike other microtubule-targeting agents like taxanes and vinca alkaloids, noscapine exhibits low toxicity towards normal cells, making it an attractive therapeutic agent. However, the inherent chemical structure of noscapine renders it susceptible to degradation, which can impact its safety, efficacy, and the overall quality of the pharmaceutical product. One of the most significant degradation pathways is the oxidative cleavage of the C1-C9 bond, leading to the formation of cotarnine and opic acid. In the presence of chloride ions, cotarnine is readily converted to this compound. Understanding and controlling this degradation process is paramount for the development of stable and safe noscapine-based therapeutics.

The Mechanism of Oxidative Degradation: From Noscapine to this compound

The oxidative degradation of noscapine to cotarnine is a well-documented process that can be initiated by various factors, including exposure to atmospheric oxygen, light, and oxidizing agents. The reaction proceeds through the cleavage of the C1-C9 bond in the noscapine molecule, yielding cotarnine and opic acid as the primary products.

The presence of chloride ions in the formulation or processing environment can lead to the formation of this compound. This is a crucial consideration in the development of parenteral formulations where chloride salts are common excipients.

Below is a diagram illustrating the oxidative degradation pathway of noscapine.

Caption: Oxidative degradation pathway of noscapine to cotarnine and this compound.

Analytical Methodologies for the Detection and Quantification of this compound

The accurate and precise quantification of this compound in the presence of noscapine and other potential degradation products is essential for stability assessment and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely employed technique for this purpose.

Recommended HPLC-UV Method

A robust and validated HPLC-UV method is critical for monitoring the formation of this compound. The following table summarizes a typical set of chromatographic conditions.

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 290 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Experimental Protocol: HPLC-UV Analysis of this compound

-

Preparation of Standard Solutions:

-

Accurately weigh and dissolve noscapine and this compound reference standards in the mobile phase to prepare individual stock solutions of known concentrations.

-

Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the analyte.

-

-

Preparation of Sample Solutions:

-

Accurately weigh and dissolve the noscapine drug substance or product in the mobile phase to achieve a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and integrate the peak areas for noscapine and this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of this compound versus its concentration for the standard solutions.

-

Determine the concentration of this compound in the sample solution using the calibration curve.

-

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation studies are indispensable for identifying potential degradation products, elucidating degradation pathways, and assessing the intrinsic stability of a drug substance. These studies involve subjecting the drug to stress conditions that are more severe than those encountered during storage.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for a forced degradation study of noscapine.

Caption: Workflow for a forced degradation study of noscapine.

Protocol for Oxidative Forced Degradation

-

Sample Preparation: Prepare a solution of noscapine in a suitable solvent (e.g., methanol or water) at a known concentration.

-

Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% v/v) to the noscapine solution.

-

Incubation: Store the solution at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 24 hours), protected from light.

-

Neutralization/Quenching (if necessary): If required, quench the reaction by adding a suitable agent, such as sodium bisulfite.

-

Analysis: Analyze the stressed sample by the validated HPLC-UV method to identify and quantify the degradation products, including this compound.

Toxicological Profile of this compound

The formation of degradation products in a pharmaceutical formulation necessitates a thorough toxicological evaluation to ensure patient safety. While noscapine itself has a well-established safety profile, its degradation products may exhibit different toxicological properties.

Information on the specific toxicity of this compound is limited in publicly available literature. However, it is known to be a uterine stimulant and has been used historically as a styptic to control bleeding. Given its pharmacological activity, the presence of this compound as a degradation product is a safety concern. Therefore, it is crucial to control its levels in noscapine formulations.

Regulatory Considerations and Impurity Thresholds

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of impurities in drug substances and products. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidance on the identification, qualification, and control of impurities.

According to ICH Q3A(R2) and Q3B(R2) guidelines, degradation products present at levels above the identification threshold should be identified, and those above the qualification threshold require toxicological assessment. The specific thresholds are dependent on the maximum daily dose of the drug. For noscapine, the level of this compound and other degradation products must be controlled within these established limits to ensure the safety and quality of the final product.

Conclusion

The oxidative degradation of noscapine to this compound is a critical stability issue that must be addressed during the development of noscapine-based pharmaceuticals. A thorough understanding of the degradation mechanism, coupled with the implementation of robust analytical methods and comprehensive forced degradation studies, is essential for the development of stable and safe formulations. By proactively managing the formation of this compound and ensuring its levels remain within regulatory limits, researchers and drug developers can help realize the full therapeutic potential of noscapine.

An In-Depth Technical Guide to the Pharmacological Profile and Historical Uses of Cotarnine Chloride

A Senior Application Scientist's Synthesis of Technical Data and Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals.

Introduction: Unveiling Cotarnine Chloride, an Isoquinoline Alkaloid with a Storied Past and Renewed Interest

This compound, a synthetic derivative of the opium alkaloid narcotine, is an isoquinoline alkaloid with a significant history in pharmacotherapy.[1] Historically recognized for its hemostatic properties, its clinical application has waned with the advent of modern therapeutic agents. However, the unique pharmacological profile of cotarnine and its derivatives continues to attract scientific interest, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its historical applications, and a detailed examination of its emerging potential in contemporary drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental to its application in research and development.

| Property | Value |

| Chemical Name | 7,8-Dihydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolinium chloride[1][2] |

| Synonyms | Cotarninium chloride, Stypticin[1][2] |

| CAS Number | 10018-19-6[2][3][4] |

| Molecular Formula | C₁₂H₁₄ClNO₃[3][4] |

| Molecular Weight | 255.70 g/mol [2][3] |

| Appearance | Solid powder[3] |

| Solubility | Soluble in DMSO[3] |

Pharmacological Profile: A Dual Legacy of Hemostasis and Cytotoxicity

The pharmacological actions of this compound are primarily centered on two distinct areas: its historical use as a vasoconstrictor and hemostatic agent, and its more recent investigation as a scaffold for the development of novel anticancer agents.

Mechanism of Action: The Vasoconstrictive Effect

The primary mechanism underlying the hemostatic effect of this compound is its ability to induce vasoconstriction by contracting smooth muscle fibers in blood vessels.[1] This action reduces blood flow at the site of capillary bleeding, facilitating hemostasis.[1] While the precise molecular targets for this action are not definitively elucidated in the available literature, the pharmacology of vascular smooth muscle contraction suggests potential involvement of adrenergic receptors and calcium channels.

The contraction of vascular smooth muscle is intricately regulated by intracellular calcium concentrations and the phosphorylation state of myosin light chains. Vasoconstrictors often act on G-protein coupled receptors, such as α1-adrenergic receptors, leading to the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C, further contributing to contraction. An influx of extracellular calcium through voltage-gated L-type calcium channels, which can be triggered by membrane depolarization, is also a critical step.[5][6] It is plausible that this compound interacts with one or more of these pathways to exert its vasoconstrictive effect.

Proposed Signaling Pathway for this compound-Induced Vasoconstriction

Caption: Proposed mechanism of this compound-induced vasoconstriction.

Anticancer Potential: A New Frontier

Recent research has shifted focus towards the anticancer properties of cotarnine and its derivatives, stemming from its relationship with noscapine, a known tubulin-binding agent.[7] While cotarnine itself exhibits modest cytotoxic activity, its derivatives, particularly amino acid conjugates, have shown significantly enhanced potency against various cancer cell lines.[7][8]

The proposed mechanism of action for these derivatives is the disruption of microtubule dynamics, a validated target in cancer chemotherapy.[7] By interfering with tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[7]

Experimental Workflow for Evaluating Anticancer Activity of Cotarnine Derivatives

Caption: Workflow for assessing the anticancer potential of cotarnine derivatives.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies specifically on this compound are limited. However, its formation as a metabolite of noscapine provides some insights. Noscapine undergoes metabolism in humans, rats, and rabbits, with one of the identified metabolites being cotarnine. This suggests that the metabolic pathways for cotarnine itself may be linked to those of its parent compound. Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Historical Uses and Decline in Clinical Practice

This compound, under the trade name Stypticin, was historically used to control capillary bleeding in various clinical scenarios.[1] These included:

-

Menorrhagia and Metrorrhagia: To reduce excessive menstrual and uterine bleeding.

-

Epistaxis: To control nosebleeds.

-

Gastrointestinal Hemorrhage: In cases of bleeding from the stomach and intestines.[1]

The use of this compound has significantly decreased over time due to the development of more effective and safer hemostatic agents with better-defined mechanisms of action and more favorable safety profiles.[1]

Experimental Protocols

For researchers investigating the pharmacological properties of this compound and its derivatives, the following experimental protocols provide a validated starting point.

Protocol 1: In Vitro Hemostasis Assay - Platelet Aggregation

Objective: To assess the effect of this compound on platelet aggregation.

Methodology:

-

Prepare Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy donors into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 150 x g for 15 minutes at room temperature to obtain PRP.

-

Collect the supernatant (PRP) and keep it at room temperature for use within 2 hours.

-

-

Platelet Aggregation Assay:

-

Use a platelet aggregometer.

-

Add a baseline volume of PRP to the cuvettes and allow it to stabilize.

-

Add a known concentration of this compound to the PRP.

-

Induce platelet aggregation using an agonist such as adenosine diphosphate (ADP) or collagen.

-

Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.

-

Include appropriate positive and negative controls.

-

Protocol 2: In Vitro Cytotoxicity Assay - MTT Assay

Objective: To determine the cytotoxic effects of cotarnine derivatives on cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., 4T1 mammary carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

MTT Assay:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the cotarnine derivative for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.[7][8]

-

Protocol 3: In Vivo Hemostasis Model - Rat Tail Bleeding Assay

Objective: To evaluate the in vivo hemostatic efficacy of topically applied this compound.

Methodology:

-

Animal Model:

-

Use adult male Sprague-Dawley rats (250-300g).

-

Anesthetize the rats with an appropriate anesthetic agent.

-

-

Bleeding Induction and Treatment:

-

Transect the tail at a standardized diameter (e.g., 3 mm from the tip).

-

Immediately apply a known amount of this compound powder or solution to the bleeding site.

-

A control group should receive a placebo or no treatment.

-

-

Data Collection:

-

Measure the time to hemostasis (the time it takes for bleeding to stop completely).

-

Collect the blood on a pre-weighed filter paper to determine the total blood loss.

-

Monitor the animals for any adverse effects.

-

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of cotarnine and a representative amino acid derivative.

| Compound | Cell Line | IC₅₀ (µM) |

| Cotarnine | 4T1 Mammary Carcinoma | 575.3[7][8] |

| Cotarnine-tryptophan (10i) | 4T1 Mammary Carcinoma | 54.5[7] |

| Noscapine | 4T1 Mammary Carcinoma | 215.5[7][8] |

| Noscapine-phenylalanine (6h) | 4T1 Mammary Carcinoma | 11.2[7][8] |

| Noscapine-tryptophan (6i) | 4T1 Mammary Carcinoma | 16.3[7][8] |

Conclusion and Future Directions

This compound is a fascinating molecule with a rich history and a promising future. While its role as a primary hemostatic agent has diminished, its vasoconstrictive properties may still hold value in specific niche applications or as a research tool to probe the mechanisms of vascular smooth muscle contraction. The true potential of cotarnine now appears to lie in its utility as a scaffold for the development of novel anticancer agents. The significantly enhanced cytotoxicity of its derivatives warrants further investigation, including detailed structure-activity relationship studies, optimization of pharmacokinetic properties, and evaluation in a broader range of cancer models. A more profound understanding of the molecular targets of both cotarnine's vasoconstrictive and its derivatives' cytotoxic effects will be paramount in guiding the future development of this versatile isoquinoline alkaloid.

References

- 1. This compound | 10018-19-6 | FC20562 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound - CAS - 10018-19-6 | Axios Research [axios-research.com]

- 5. Chloride Ions, Vascular Function and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloride Ions, Vascular Function and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Cotarnine Core: A Versatile Scaffold for Modulating Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Classic Scaffold

The cotarnine core, a tetrahydroisoquinoline alkaloid scaffold, has emerged as a privileged structure in medicinal chemistry. Historically known as an oxidative degradation product of the opium alkaloid noscapine, cotarnine and its derivatives are now recognized for a spectrum of biological activities, most notably in the realm of oncology.[1][2] This guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic understanding of compounds featuring the cotarnine core, with a particular focus on their anticancer properties. As we delve into the scientific intricacies, we will also touch upon the emerging potential of this scaffold in other therapeutic areas, including antimicrobial and anti-inflammatory applications. This document is intended to serve as a technical resource, offering not only a review of the current landscape but also detailed, actionable protocols for researchers actively engaged in the discovery and development of novel therapeutics based on the cotarnine framework.

Synthetic Strategies: Accessing the Cotarnine Core and its Analogs

The semisynthetic origin of cotarnine from the readily available noscapine provides a convenient entry point for the chemical exploration of this scaffold. The classical approach involves the oxidative degradation of noscapine, which can be achieved using various oxidizing agents.[1][2]

A common synthetic route to cotarnine and its subsequent derivatization is outlined below:

-

Oxidative Cleavage of Noscapine: Noscapine is treated with an oxidizing agent, such as nitric acid, to induce oxidative degradation and yield cotarnine.[2]

-

Modification and Derivatization: The cotarnine core presents several sites for chemical modification, with the 5- and 9-positions being common targets for derivatization.[1][3] A particularly fruitful strategy has been the conjugation of amino acids to the cotarnine scaffold, which has been shown to significantly enhance biological activity.[1][4][5] This is often achieved through a multi-step process involving protection of the amino acid, coupling to the cotarnine core, and subsequent deprotection.

A representative scheme for the synthesis of cotarnine-amino acid conjugates is as follows:

-

Formation of Hydrocotarnine: Cotarnine is subjected to dehydration followed by reduction with a reducing agent like sodium borohydride (NaBH₄) to produce hydrocotarnine.[2]

-

N-Demethylation: The N-methyl group of hydrocotarnine is removed.[2]

-

Amino Acid Coupling: The N-demethylated hydrocotarnine is coupled with N-Boc-protected amino acids using a coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU).[1]

-

Deprotection: The Boc protecting group is removed to yield the final cotarnine-amino acid conjugate.[1]

This modular synthetic approach allows for the generation of a diverse library of cotarnine derivatives for biological screening.

Anticancer Activity: The Primary Therapeutic Promise

The most extensively studied biological activity of cotarnine derivatives is their potent anticancer effect. Numerous studies have demonstrated that synthetic analogs of cotarnine exhibit significant cytotoxicity against a variety of cancer cell lines.[1][6]

Mechanism of Action: Targeting the Cytoskeleton and Inducing Apoptosis

The anticancer activity of many cotarnine derivatives is linked to their interaction with tubulin, a key component of microtubules.[1] Similar to its parent compound, noscapine, certain cotarnine analogs can modulate microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[2]

The apoptotic cascade initiated by cotarnine derivatives appears to involve the intrinsic, or mitochondrial, pathway. This is evidenced by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, toxicity study and anti-inflammatory effect of MHTP, a new tetrahydroisoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Citrinin induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of Cotarnine Chloride and Its Biological Targets

A Senior Application Scientist's Perspective on Computational Drug Discovery

Authored by Gemini

Abstract

Cotarnine chloride, a derivative of the opium alkaloid noscapine, has a rich history as a hemostatic agent and is now gaining significant attention for its potential as an anticancer therapeutic.[1][2] This guide provides a comprehensive, in-depth technical framework for the in silico modeling of this compound, aimed at elucidating its mechanisms of action and identifying its biological targets. Moving beyond a mere recitation of protocols, this document offers a senior application scientist's perspective on the strategic application of computational tools, emphasizing the rationale behind methodological choices and the interpretation of results within the broader context of drug discovery. We will explore the multifaceted computational approaches, from initial target identification to the nuanced dynamics of ligand-protein interactions and predictive safety profiling, providing researchers, scientists, and drug development professionals with a robust roadmap for their investigations into this promising isoquinoline alkaloid.

Introduction: this compound - From Hemostasis to Oncology

This compound is a quaternary isoquinoline alkaloid synthesized through the oxidation and chlorination of narcotine, an abundant component of opium.[1] Historically, it was employed for its vasoconstrictive properties to control capillary bleeding.[1] However, contemporary research has pivoted towards its anticancer potential, largely influenced by its structural relationship to noscapine, a known tubulin-binding agent with antitumor activity.[2][3] This guide will delve into the computational methodologies that are pivotal in dissecting the polypharmacology of this compound, focusing on its established and putative biological targets.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₂H₁₄ClNO₃ |

| Molecular Weight | 255.70 g/mol |

| IUPAC Name | 7,8-Dihydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolinium chloride |

| CAS Number | 10018-19-6 |

| SMILES | C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC.[Cl-] |

Target Identification: A Multi-pronged In Silico Approach

A crucial first step in understanding the biological effects of this compound is the identification of its molecular targets. A multi-pronged in silico strategy, combining ligand-based and structure-based approaches, is essential for building a comprehensive target profile.

Ligand-Based Target Prediction

This approach leverages the principle that structurally similar molecules often share similar biological targets. Given this compound's origin, a primary focus is on targets of noscapine and other isoquinoline alkaloids.

Experimental Protocol: Ligand-Based Target Prediction

-

Chemical Similarity Searching:

-

Utilize databases such as PubChem, ChEMBL, and DrugBank to search for compounds structurally similar to this compound.

-

Employ Tanimoto similarity scores (typically > 0.85) to identify close analogs.

-

Compile a list of known biological targets for these analogs.

-

-

Pharmacophore-Based Screening:

-

Develop a 3D pharmacophore model based on the chemical features of this compound and its known active analogs (e.g., noscapine).[3]

-

Essential features for a tubulin inhibitor pharmacophore often include hydrogen bond acceptors, aromatic rings, and hydrophobic centroids.[3]

-

Screen this pharmacophore against a database of known protein structures (e.g., PDB) to identify proteins with binding pockets that can accommodate the key features.

-

-

Machine Learning-Based Prediction:

-

Employ predictive models trained on large datasets of drug-target interactions.[4]

-

Web servers like SwissTargetPrediction can provide a list of putative targets based on a combination of 2D and 3D similarity measures.

-

Structure-Based Target Prediction (Reverse Docking)

Reverse docking, or inverse virtual screening, involves docking this compound against a library of clinically relevant protein structures to identify potential binding partners.

Experimental Protocol: Reverse Docking

-

Target Library Preparation:

-

Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library should include a diverse set of targets, with a focus on those implicated in cancer and vasoconstriction pathways (e.g., kinases, G-protein coupled receptors, ion channels).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

-

-

Ligand Preparation:

-

Generate a 3D conformation of this compound.

-

Assign partial charges using a suitable force field (e.g., Gasteiger charges).

-

-

High-Throughput Docking:

-

Utilize a docking program (e.g., AutoDock Vina, Glide) to systematically dock this compound into the binding sites of each protein in the prepared library.

-

Rank the potential targets based on the predicted binding affinities (docking scores).

-

-

Hit Prioritization and Filtering:

-

Filter the initial hits based on biological relevance to the known pharmacology of this compound.

-

Visually inspect the binding poses of the top-ranked targets to ensure plausible interactions.

-

Molecular Docking: Elucidating Binding Modes

Once potential targets are identified, molecular docking provides insights into the specific binding interactions between this compound and the protein's active site.

Case Study: Docking of this compound to Tubulin

Tubulin is a well-established target for noscapine and its derivatives, making it a primary subject for docking studies with this compound.[2] The colchicine binding site on β-tubulin is the likely interaction domain.[5]

Experimental Protocol: Molecular Docking with Tubulin

-

Receptor Preparation:

-

Obtain the crystal structure of tubulin, preferably in complex with a known colchicine-site inhibitor (e.g., PDB ID: 1SA0).

-

Prepare the protein by removing the co-crystallized ligand and water molecules, adding polar hydrogens, and assigning charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound and optimize its geometry.

-

Assign Gasteiger charges.

-

-

Grid Box Generation:

-

Define the docking grid box to encompass the known colchicine binding site on β-tubulin.

-

-

Docking and Analysis:

-

Perform the docking using a program like AutoDock Vina.

-

Analyze the resulting binding poses and their corresponding binding affinities.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

Caption: Molecular Docking Workflow.

Exploring Vasoconstriction: Docking with Adrenergic Receptors

This compound's hemostatic effect is attributed to vasoconstriction, a process often mediated by adrenergic receptors.[1][6] Molecular docking can be employed to investigate the potential interaction of this compound with α-adrenergic receptors, particularly the α1 subtype, which plays a key role in vascular smooth muscle contraction.[7][8]

Molecular Dynamics Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, revealing the stability of the binding pose and conformational changes over time.

Experimental Protocol: MD Simulation of this compound-Tubulin Complex

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-tubulin complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Force Field Selection:

-

Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for this compound, which may require the use of tools like the Antechamber module in AmberTools.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to observe stable interactions.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), fluctuations of protein residues (Root Mean Square Fluctuation - RMSF), and specific interactions (e.g., hydrogen bond analysis).

-

Caption: MD Simulation Protocol.

Pharmacophore Modeling: Abstracting Key Chemical Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific target. This is particularly useful for virtual screening of large compound libraries to find novel scaffolds with similar activity.

Experimental Protocol: Generating a Pharmacophore Model for Cotarnine Analogues

-

Training Set Selection:

-

Compile a set of structurally diverse cotarnine analogues with known anticancer activity.[2]

-

Include both active and inactive compounds to build a discriminative model.

-

-

Conformational Analysis:

-

Generate multiple low-energy conformations for each molecule in the training set.

-

-

Feature Identification and Alignment:

-

Identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) among the active compounds.

-

Align the molecules based on these common features.

-

-

Pharmacophore Model Generation and Validation:

-

Generate a pharmacophore hypothesis that represents the 3D arrangement of the identified features.

-

Validate the model by its ability to distinguish active from inactive compounds in a test set.

-

ADMET Prediction: Assessing Drug-Likeness and Safety

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug development. In silico models can provide rapid predictions of these properties for this compound.

Experimental Protocol: In Silico ADMET Profiling

-

Input Preparation:

-

Provide the chemical structure of this compound in a suitable format (e.g., SMILES).

-

-

Prediction using Web-Based Tools:

-

Utilize freely available web servers like SwissADME and admetSAR to predict a wide range of ADMET properties.[9][10]

-

SwissADME provides insights into physicochemical properties, lipophilicity, water-solubility, pharmacokinetics (including GI absorption and BBB penetration), and drug-likeness based on various established rules (e.g., Lipinski's rule of five).[10]

-

admetSAR offers predictions on a broader range of properties including metabolism (substrate or inhibitor of Cytochrome P450 enzymes) and various toxicity endpoints (e.g., hERG inhibition, carcinogenicity).[9]

-

-

Data Interpretation:

-

Analyze the predicted ADMET profile to identify potential liabilities of this compound as a drug candidate. For instance, predicted hERG inhibition could be a red flag for cardiotoxicity.[11]

-

Table 2: Predicted ADMET Properties for this compound (Illustrative)

| Parameter | Predicted Value | Interpretation |

| Gastrointestinal Absorption | High | Good oral bioavailability is likely. |

| Blood-Brain Barrier Permeation | No | May not readily cross into the central nervous system. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| hERG Inhibition | Low Probability | Lower risk of certain cardiotoxic effects. |

| Ames Mutagenicity | Non-mutagen | Lower concern for carcinogenicity. |

Note: The values in this table are for illustrative purposes and should be confirmed with dedicated in silico tools.

Signaling Pathway Analysis

Understanding the signaling pathways affected by this compound's interaction with its targets provides a holistic view of its cellular effects.

Tubulin Inhibition and Cell Cycle Arrest

As a tubulin inhibitor, this compound is expected to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Caption: Tubulin Inhibition Pathway.

Vasoconstriction Signaling

The vasoconstrictive effects of this compound likely involve the modulation of signaling pathways in vascular smooth muscle cells, potentially through interaction with α1-adrenergic receptors, leading to an increase in intracellular calcium and subsequent muscle contraction.[6][7]

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the investigation of this compound. By systematically applying these computational techniques, researchers can gain deep insights into its target profile, binding mechanisms, and potential as a therapeutic agent. The integration of molecular docking, molecular dynamics, pharmacophore modeling, and ADMET prediction provides a powerful and cost-effective strategy to guide further experimental validation and drug development efforts. Future work should focus on validating the predicted off-targets of this compound experimentally and exploring the development of novel analogues with improved efficacy and safety profiles based on the structural insights gained from these modeling studies.

References

- 1. This compound | C12H14ClNO3 | CID 160908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Machine Learning Application for Medicinal Chemistry: Colchicine Case, New Structures, and Anticancer Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Independent Regulation of Alpha1 and Alpha2 Adrenergic Receptor–Mediated Vasoconstriction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. The alpha(1D)-adrenergic receptor directly regulates arterial blood pressure via vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 10. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Computational Pipeline to Predict Cardiotoxicity: From the Atom to the Rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]

The Forgotten Styptic: An In-depth Technical Guide to the History of Cotarnine Chloride as a Hemostatic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract